N-(diphenylmethyl)-2-methoxyacetamide
Description
N-(Diphenylmethyl)-2-methoxyacetamide is a synthetic organic compound featuring a diphenylmethyl group attached to the nitrogen of a 2-methoxyacetamide backbone.
Properties
IUPAC Name |
N-benzhydryl-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-12-15(18)17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKVWGRKBADFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-methoxyacetamide typically involves the reaction of diphenylmethylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(diphenylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of N-(diphenylmethyl)-2-methoxyethylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(diphenylmethyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The diphenylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxyacetamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares N-(diphenylmethyl)-2-methoxyacetamide with structurally or functionally related compounds, emphasizing physical properties, synthetic routes, and biological activities.
Structural Analogues with Diphenylmethyl Moieties
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in T122) enhance Cx50 inhibitory potency compared to halogens (e.g., iodine in T136), as seen in their IC50 values .
- Thermal Stability : Thiazole-containing derivatives (T122) exhibit higher melting points (162.3°C) than iodo-substituted analogs (T136, 125°C), likely due to stronger intermolecular interactions .
2-Methoxyacetamide Derivatives
Key Observations :
- Synthetic Flexibility : 2-Methoxyacetamide derivatives are synthesized via nucleophilic substitution (e.g., with amines or thiols) or enzymatic methods, enabling diverse functionalization .
- Biological Versatility : The 2-methoxyacetamide group appears in inhibitors targeting ion channels (Cx50), cytokine pathways (IL-6/STAT3), and enzymatic processes, underscoring its adaptability .
Physicochemical and Pharmacological Comparisons
Key Insights :
- Lipophilicity vs.
- SAR Trends : Methoxy and thiazole groups optimize connexin inhibition, while halogens (Br, I) may reduce potency but improve pharmacokinetic properties .
Q & A
Q. What are the optimized synthetic routes for N-(diphenylmethyl)-2-methoxyacetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling diphenylmethylamine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key variables include:
- Solvent Selection : Dichloromethane or THF is preferred for solubility and inertness .
- Temperature Control : Reactions are conducted at 0–5°C to mitigate exothermic side reactions .
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures excess reagent for complete conversion .
Q. Example Protocol :
Dissolve diphenylmethylamine (1 mmol) in anhydrous dichloromethane.
Add triethylamine (1.2 mmol) under nitrogen.
Slowly add methoxyacetyl chloride (1.2 mmol) at 0°C.
Stir for 4–6 hours at room temperature.
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Q. Yield Optimization Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 0 → RT | 78 | 98.5 |
| THF | 0 → RT | 65 | 97.2 |
| DMF | RT | 45 | 89.1 |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm methoxy (-OCH), acetamide (-CONH-), and diphenylmethyl groups. The methoxy proton appears as a singlet at δ 3.3–3.5 ppm .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 300.1 (calculated: 300.15) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Thermal Analysis : DSC reveals a melting point range of 120–123°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from:
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for inflammation) or bacterial strains .
- Structural Analogues : Substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition ).
- Purity : Impurities >2% can skew IC values .
Q. Validation Approach :
Standardized Assays : Use WHO-recommended protocols (e.g., microbroth dilution for antimicrobial tests).
SAR Studies : Compare substituents (e.g., chloro vs. methoxy) in analogs (Table 1).
Metabolite Profiling : LC-MS to rule out degradation products .
Q. Table 1: Comparative Bioactivity of Analogs
| Compound | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC, µM) |
|---|---|---|
| This compound | 32 | 18.5 |
| N-(4-Cl-Ph)-2-methoxyacetamide | 16 | 45.2 |
| N-(Ph)-2-ethoxyacetamide | 64 | 12.7 |
Q. How can computational modeling guide the design of this compound derivatives for enhanced target binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or bacterial FabH enzymes. The methoxy group shows hydrogen bonding with Arg120 in COX-2 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
- QSAR Models : Train models on logP and polar surface area to predict bioavailability. Optimal logP: 2.5–3.5 .
Q. Case Study :
- Derivative Design : Introduce a fluorine at the para-position of the phenyl ring to enhance hydrophobic interactions.
- Predicted ΔG : Improved from -8.2 kcal/mol (parent) to -9.6 kcal/mol (fluorinated derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
